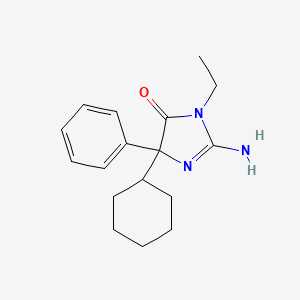
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two 4-methoxybenzyl groups attached to a 2-aminopentanedioate backbone, and it is typically found in its hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves several steps. One common method includes the protection of the amino group, followed by the introduction of the 4-methoxybenzyl groups through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the backbone.
Substitution: The 4-methoxybenzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Aminophenyl)benzothiazole derivatives
Uniqueness
(S)-Bis(4-methoxybenzyl) 2-aminopentanedioate hydrochloride is unique due to its specific structure and the presence of two 4-methoxybenzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H26ClNO6 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
bis[(4-methoxyphenyl)methyl] (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO6.ClH/c1-25-17-7-3-15(4-8-17)13-27-20(23)12-11-19(22)21(24)28-14-16-5-9-18(26-2)10-6-16;/h3-10,19H,11-14,22H2,1-2H3;1H/t19-;/m0./s1 |
InChIキー |
HNAVMOKVZFMXTN-FYZYNONXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=C(C=C2)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


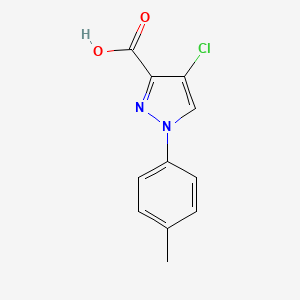

![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
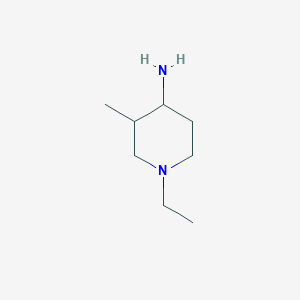
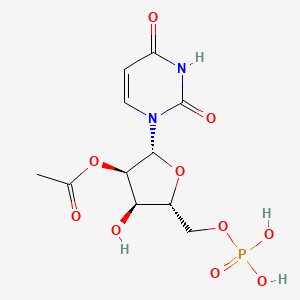

![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
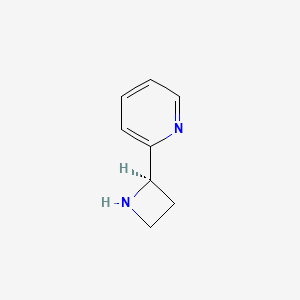
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
